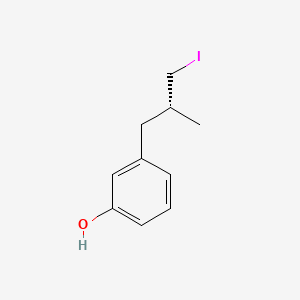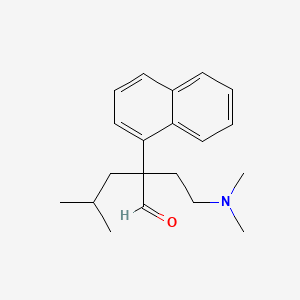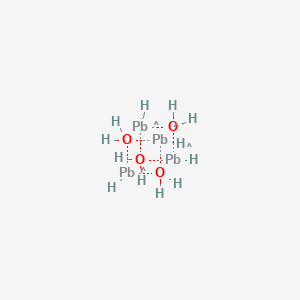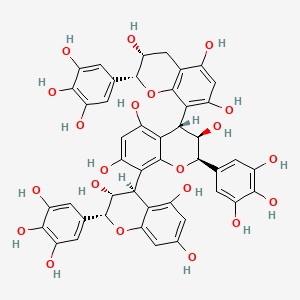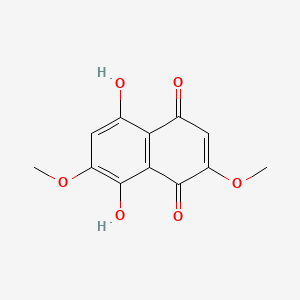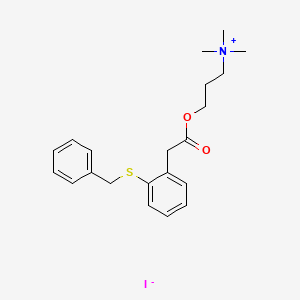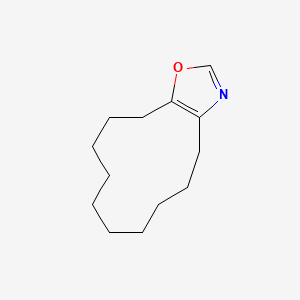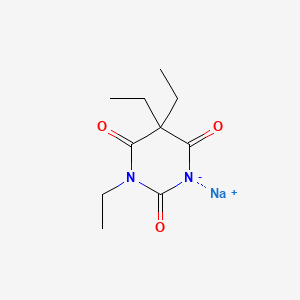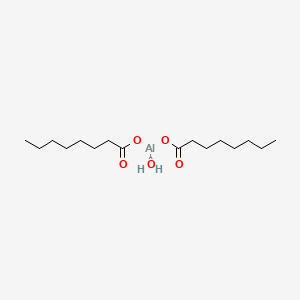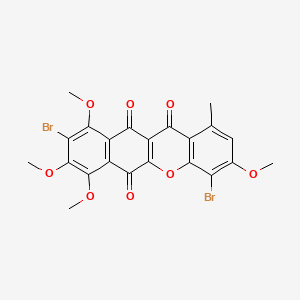![molecular formula C26H30O14 B15342133 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is a complex organic compound belonging to the xanthone family. It is characterized by its intricate structure, which includes multiple hydroxyl groups and methoxy groups attached to a xanthone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one typically involves multiple steps, starting with the base xanthone structure. The key steps include glycosylation reactions to attach the xylopyranosyl and glucopyranosyl groups to the xanthone core. These reactions require specific reagents and controlled conditions to ensure the correct attachment and orientation of the sugar moieties.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions, including temperature, pH, and the use of catalysts to achieve high yields and purity. The process also involves purification steps to remove any impurities and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple functional groups on the xanthone core and the attached sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the xanthone core, as well as substituted xanthones with different functional groups attached.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is used as a fluorescent probe. Its fluorescence properties allow for the visualization and tracking of biological molecules and processes.
Medicine: The compound has potential medicinal applications due to its biological activity. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. These properties make it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of inflammatory pathways, while its anticancer properties are linked to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Xanthone: The base structure of this compound is xanthone, which is a simpler molecule without the attached sugar moieties.
Flavonoids: Flavonoids are another class of compounds with similar antioxidant and anti-inflammatory properties.
Anthraquinones: Anthraquinones are structurally similar to xanthones and have been studied for their medicinal properties.
Uniqueness: 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is unique due to its complex structure, which includes multiple sugar moieties attached to the xanthone core. This complexity allows for a wider range of chemical reactions and biological activities compared to simpler xanthone derivatives.
Properties
Molecular Formula |
C26H30O14 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
3,5-dimethoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C26H30O14/c1-34-10-6-14-17(18(28)11-4-3-5-13(35-2)24(11)38-14)15(7-10)39-26-23(33)21(31)20(30)16(40-26)9-37-25-22(32)19(29)12(27)8-36-25/h3-7,12,16,19-23,25-27,29-33H,8-9H2,1-2H3/t12-,16-,19+,20-,21+,22-,23-,25+,26-/m1/s1 |
InChI Key |
BDRRLCBWJFOSEC-MCETYVDQSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


